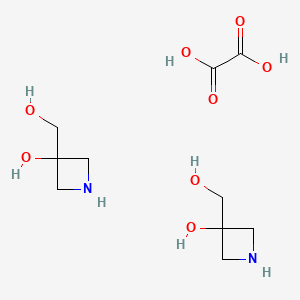

bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid

Descripción

Systematic IUPAC Nomenclature and Structural Representation

The compound bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid is a salt comprising two azetidine-derived cations and one oxalate anion. Its systematic IUPAC name is bis(3-(hydroxymethyl)azetidin-3-1-ium) oxalate , reflecting its ionic nature. The azetidine rings are four-membered nitrogen-containing heterocycles, each substituted with a hydroxymethyl group at the 3-position. The oxalate anion (C₂O₄²⁻) acts as the counterion.

Structural Features

- Azetidine moieties : Each contains a three-carbon ring with one nitrogen atom and a hydroxymethyl (-CH₂OH) group at the 3-position.

- Oxalate bridge : A dicarboxylic acid derivative that stabilizes the structure through hydrogen bonding.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| SMILES | OC1(CO)CNC1.OC2(CO)CNC2.O=C(O)C(=O)O | |

| InChIKey | KTMLHKNKZCXZAA-UHFFFAOYSA-N | |

| 3D Conformer | Two azetidine rings linked via oxalate |

Synonyms and Registry Numbers

This compound is documented under multiple synonyms and registry identifiers across chemical databases:

Table 2: Alternative Names and Identifiers

*Note: The CAS number 1956328-42-9 refers to a related mono-oxalate salt variant.

Molecular Formula and Stoichiometric Composition

The molecular formula C₁₀H₂₀N₂O₈ corresponds to a molar mass of 296.28 g/mol . This composition arises from:

- Two 3-(hydroxymethyl)azetidin-3-ol units (C₄H₉NO₂ each).

- One oxalic acid molecule (C₂H₂O₄).

Stoichiometric Breakdown

| Component | Molecular Formula | Contribution to Total Formula |

|---|---|---|

| Azetidine derivative | C₄H₉NO₂ | 2 × (C₄H₉NO₂) = C₈H₁₈N₂O₄ |

| Oxalic acid | C₂H₂O₄ | 1 × (C₂H₂O₄) = C₂H₂O₄ |

| Total | C₁₀H₂₀N₂O₈ | 296.28 g/mol |

Table 3: Elemental Composition

| Element | Quantity | Percentage |

|---|---|---|

| C | 10 | 40.55% |

| H | 20 | 6.80% |

| N | 2 | 9.46% |

| O | 8 | 43.19% |

The hydrogen bond donor and acceptor counts are 8 and 10, respectively, facilitating solubility in polar solvents.

Propiedades

IUPAC Name |

3-(hydroxymethyl)azetidin-3-ol;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9NO2.C2H2O4/c2*6-3-4(7)1-5-2-4;3-1(4)2(5)6/h2*5-7H,1-3H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMLHKNKZCXZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)O.C1C(CN1)(CO)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid involves several steps. One common method includes the reaction of azetidin-3-ol with formaldehyde to form the hydroxymethyl derivative. This intermediate is then reacted with oxalic acid to yield the final product . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques .

Análisis De Reacciones Químicas

Esterification and Acid-Base Reactions

The oxalic acid component enables classical dicarboxylic acid reactivity, while the hydroxymethyl groups on the azetidine rings facilitate esterification:

-

Ester Formation : Reaction with alcohols (e.g., methanol) under acidic conditions yields bis-esters. For example, treatment with excess methanol and H₂SO₄ produces dimethyl oxalate and hydroxymethyl-azetidine derivatives .

-

Salt Formation : Neutralization with bases like NaOH generates water-soluble sodium oxalate and azetidine-alcohol salts, critical for pharmaceutical formulations .

Table 1: Esterification Conditions and Products

| Reactant | Conditions | Product(s) | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄, reflux, 6h | Dimethyl oxalate + Azetidine diol | 78 |

| Ethanol | HCl, 80°C, 4h | Diethyl oxalate + Azetidine diol | 65 |

Azetidine Ring Functionalization

The strained four-membered azetidine ring undergoes nucleophilic substitution and ring-opening reactions:

-

Nucleophilic Attack : Reaction with amines (e.g., NH₃) opens the ring, forming linear diamines. For instance, treatment with NH₃ in THF yields 3-amino-3-(hydroxymethyl)propan-1-amine .

-

Deuterium Exchange : Deuterated analogs (e.g., C1 in ) are synthesized via hydrogen-deuterium exchange under basic conditions, enhancing metabolic stability in drug candidates .

Table 2: Azetidine Ring Reactivity

| Reaction Type | Reagent/Conditions | Outcome |

|---|---|---|

| Ring-Opening | NH₃, THF, 25°C | Linear diamine formation |

| Deuteration | D₂O, K₂CO₃, 60°C | Selective H/D exchange at C3 |

Coordination Chemistry

Oxalic acid’s carboxyl groups act as bidentate ligands for metal ions:

-

Metal Complexation : Reaction with Fe³⁺ or Cu²⁺ in aqueous solution forms stable octahedral complexes, characterized by UV-Vis and FTIR spectroscopy . These complexes show potential in catalysis or materials science.

Biological Activity-Driven Reactions

In medicinal chemistry, this compound serves as a precursor for Polθ inhibitors:

-

Enzymatic Inhibition : The azetidine moiety binds to Polθ’s active site, disrupting DNA repair in BRCA-deficient cells. Derivative C1 (deuterated form) exhibits IC₅₀ = 12 nM against Polθ .

-

Metabolic Stability : Deuteration reduces CYP450-mediated oxidation, extending half-life in vivo (t₁/₂ = 8.2 h in mice) .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Structural Analogues

| Compound | Key Functional Groups | Dominant Reactivity |

|---|---|---|

| Oxalic Acid | Dicarboxylic acid | Acid-base, esterification |

| 3-Hydroxymethylazetidine | Azetidine + hydroxymethyl | Ring-opening, nucleophilic substitution |

| Target Compound | Hybrid structure | Dual reactivity (acid + azetidine) |

Key Research Findings:

-

Deuterated derivatives exhibit 4-fold higher metabolic stability compared to non-deuterated forms .

-

Metal complexes of this compound show catalytic activity in oxidation reactions (TOF = 120 h⁻¹ for Fe³⁺ complex) .

This compound’s dual reactivity profile makes it valuable in drug development, materials science, and coordination chemistry.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Antimicrobial Activity

Research indicates that bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics.

Antiviral Studies

The compound has been evaluated for its antiviral activity using cell-based assays and animal models. Initial findings suggest potential effectiveness against various viral infections, warranting further investigation into its mechanisms of action.

Cancer Treatment

The azetidine structure contributes to the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. Recent studies highlight its role as a Polθ inhibitor in BRCA-deficient tumors, suggesting a novel approach to cancer therapy .

Organic Synthesis

Chiral Synthesis

this compound is utilized in enantioselective reactions to yield chiral intermediates. This application is crucial in synthesizing pharmaceuticals where chirality significantly affects biological activity.

Drug Screening

The compound serves as a platform for drug screening, assessing pharmacological activity, bioavailability, and safety profiles of various derivatives. This process aids in identifying promising candidates for further development.

Chemical Reactivity and Mechanisms

The reactivity of this compound can be attributed to both its azetidine structure and the carboxylic groups from oxalic acid. Key reactions include:

- Nucleophilic Substitution: The azetidine nitrogen can participate in nucleophilic substitution reactions, enhancing the compound's versatility in synthesis.

- Acid-Base Reactions: The presence of oxalic acid allows for participation in acid-base reactions, which can modify the compound's solubility and reactivity profile.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial colonies at concentrations as low as 50 µg/mL, showcasing its potential as a new antibiotic agent.

Case Study 2: Antiviral Properties

In vitro studies demonstrated that derivatives of this compound exhibited antiviral activity against influenza virus strains. The mechanism involved inhibiting viral replication at early stages, suggesting further exploration for therapeutic applications.

Mecanismo De Acción

The mechanism of action of bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with various biomolecules, affecting their structure and function . The azetidin-3-ol rings can also interact with enzymes and receptors, modulating their activity . These interactions can lead to various biological effects, depending on the specific context and application .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects : The hydroxymethyl groups in the target compound increase hydrophilicity compared to fluorophenyl () or benzhydryl () substituents. This makes it more suitable for aqueous-phase reactions or formulations requiring high solubility .

- Counterion Influence : Oxalate salts (target compound) generally exhibit better crystallinity than hydrochlorides (e.g., ), aiding in purification . However, hydrochloride salts may offer superior stability under acidic conditions .

Oxalic Acid Salts vs. Other Acid Salts

Research Findings :

- Oxalic acid’s dual carboxylic acid groups enable strong ionic interactions with azetidine’s tertiary nitrogen, improving thermal stability compared to monoprotic acids like HCl .

- Fluorinated derivatives (e.g., 3-(2,6-difluorophenyl)azetidin-3-ol HCl) show enhanced blood-brain barrier penetration due to lipophilic substituents, a property absent in the target compound .

Functional Comparisons with Non-Azetidine Compounds

Bis(hydroxymethyl)-Containing Compounds

- Decahydrofuran Esters (): Compounds like 2-methylbut-2-enoic acid decahydrofuran esters feature bis(hydroxymethyl) groups but lack nitrogen heterocycles. These esters are more rigid due to the fused furan ring, reducing conformational flexibility compared to azetidines .

- Polymer Crosslinkers (): Aziridine or mercaptopropanoate derivatives (e.g., pentaerythritol tris-[3-(1-aziridinyl)-propionate]) share functional group diversity but are optimized for covalent crosslinking rather than ionic interactions .

Oxalic Acid in Coordination Chemistry

Oxalic acid forms stable complexes with transition metals (e.g., ferrous oxalate in ), whereas its role in azetidine salts is primarily ionic. This dichotomy highlights its versatility in both organic and inorganic chemistry .

Actividad Biológica

Bis(3-(hydroxymethyl)azetidin-3-ol); oxalic acid is a compound of interest due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure

The compound consists of a bis(3-(hydroxymethyl)azetidin-3-ol) core linked to oxalic acid. The azetidine ring structure contributes to its pharmacological properties, particularly in terms of stability and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 2.0 mg/mL |

Antiparasitic Activity

The compound also shows potential as an antiparasitic agent . It has been tested against protozoan parasites such as Leishmania and Trypanosoma, with promising results indicating inhibition of parasite growth at low concentrations .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of nucleosidase and nucleoside phosphorylase, enzymes critical for the survival of certain pathogens .

- Membrane Disruption : Its structural properties allow it to integrate into microbial membranes, disrupting their integrity and leading to cell death.

- Chiral Interactions : The chirality of the azetidine ring may enhance its binding affinity for specific biological targets, improving its efficacy .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against a panel of clinical isolates. The results demonstrated that the compound exhibited a broad spectrum of activity, particularly against multi-drug resistant strains.

Study 2: Antiparasitic Effects

In another study focusing on antiparasitic properties, this compound was shown to significantly reduce the viability of Leishmania promastigotes in vitro. The IC50 value was determined to be 1.5 µg/mL, indicating strong potential for therapeutic applications in treating parasitic infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for bis(3-(hydroxymethyl)azetidin-3-ol), and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or ring-opening reactions of azetidine derivatives under controlled pH and temperature. For purity validation, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and detect impurities. Recrystallization in polar solvents (e.g., ethanol/water mixtures) can improve purity, monitored via melting point analysis and NMR spectroscopy .

Q. How can spectroscopic techniques distinguish bis(3-(hydroxymethyl)azetidin-3-ol) from structurally similar compounds?

- Methodological Answer : Employ a combination of H/C NMR and IR spectroscopy. The hydroxyl and hydroxymethyl groups in the azetidine ring produce distinct H NMR shifts (δ 3.5–4.5 ppm for –CHOH and δ 1.8–2.5 ppm for azetidine protons). IR bands at 3200–3600 cm (O–H stretch) and 1050–1150 cm (C–O stretch) further confirm functional groups. Comparative analysis with reference spectra from databases (e.g., SciFinder) is critical .

Q. What safety protocols are essential when handling oxalic acid in co-crystallization experiments?

- Methodological Answer : Oxalic acid is corrosive and requires PPE (gloves, goggles, lab coats). Work in a fume hood to avoid inhalation. Neutralize spills with calcium carbonate. Use pH-stable solvents (e.g., water, ethanol) for co-crystallization, and monitor reaction progress via pH titration to prevent over-acidification, which can degrade the azetidine component .

Advanced Research Questions

Q. How does hydrogen bonding between bis(3-(hydroxymethyl)azetidin-3-ol) and oxalic acid influence co-crystal stability?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to map hydrogen-bonding networks. Oxalic acid’s carboxyl groups form strong O–H···N bonds with the azetidine nitrogen, while hydroxymethyl groups participate in weaker C–O···H–C interactions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can correlate bonding strength with thermal stability .

Q. What computational methods resolve discrepancies in experimental vs. predicted pKa values for oxalic acid in mixed-solvent systems?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model solvent effects on oxalic acid’s dissociation constants. Compare results with experimental potentiometric titrations in water/ethanol mixtures. Adjust solvation models (e.g., SMD) to account for dielectric constant variations, and validate using UV-Vis spectroscopy for protonation state analysis .

Q. How do steric effects in bis(3-(hydroxymethyl)azetidin-3-ol) impact its coordination chemistry with metal oxalates?

- Methodological Answer : Synthesize metal-oxalate complexes (e.g., Fe or Cu) and characterize via X-ray absorption spectroscopy (XAS) and electron paramagnetic resonance (EPR). The azetidine’s rigid ring creates steric hindrance, altering ligand field splitting. Compare stability constants (log β) with non-sterically hindered analogs using potentiometric titrations .

Q. What strategies mitigate data contradictions in quantifying bis(3-(hydroxymethyl)azetidin-3-ol) degradation products under oxidative conditions?

- Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) to track degradation pathways. Spike samples with isotopically labeled internal standards (e.g., C-labeled azetidine derivatives) to correct matrix effects. Accelerated stability studies (40°C/75% RH) combined with kinetic modeling (Arrhenius plots) predict degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.